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molecular formula C20H20N2O B1202468 6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 122456-25-1

6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline

Cat. No. B1202468
M. Wt: 304.4 g/mol
InChI Key: LRRNXUOMUQEWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051508

Procedure details

2-Methyl-3-(2-chloroethyl)-4-chloro-8-methoxyquinoline (54 g, 0.2 mol), o-methylaniline hydrochloride (28.7 g, 0.2 mol) and 1-butanol (500 ml) were heated to 17° C. in a pressure vessel for 10 hours, then the solvent evaporated. Conversion to free base and chromatography (silica gel, 2% methanolic ammonia in dichloromethane) gave 1-(2-methylphenyl)-4-methyl-6-methoxy-2,3-dihydropyrrolo[3,2-c]quinoline in the early fractions. Later fractions were recrystallised from ethyl acetate to yield 1-(2-methylphenyl)-4-methyl-6-hydroxy-2,3-dihydropyrrolo[3,2-c]quinoline, m.p. 144°-146°.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([CH2:12][CH2:13]Cl)=[C:10](Cl)[C:9]2[C:4](=[C:5]([O:16][CH3:17])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.Cl.[CH3:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH2:22]>C(O)CCC>[NH3:3].[CH3:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[N:22]1[C:10]2[C:9]3[CH:8]=[CH:7][CH:6]=[C:5]([O:16][CH3:17])[C:4]=3[N:3]=[C:2]([CH3:1])[C:11]=2[CH2:12][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C(=C1CCCl)Cl)OC
Name
Quantity
28.7 g
Type
reactant
Smiles
Cl.CC1=C(N)C=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
CC1=C(C=CC=C1)N1CCC=2C(=NC=3C(=CC=CC3C21)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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